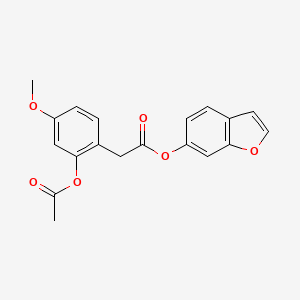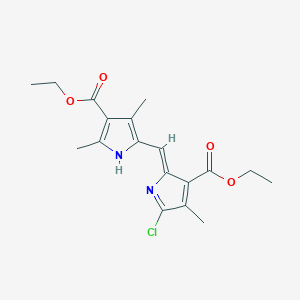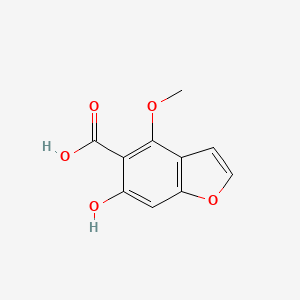
4,7-Dimethoxy-5-(5-phenyl-1,2-oxazolidin-3-ylidene)-1-benzofuran-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Métodos De Preparación
The synthesis of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves multiple steps, typically starting with the formation of the benzofuran core. The synthetic route often includes the following steps:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at the 4 and 7 positions.
Formation of Isoxazole Ring: The isoxazole ring is formed through cycloaddition reactions involving nitrile oxides and alkenes.
Final Coupling: The phenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core but differ in their substituents and biological activities. The uniqueness of 4,7-Dimethoxy-5-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzofuran-6-ol lies in its specific combination of methoxy and isoxazole groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
61340-52-1 |
|---|---|
Fórmula molecular |
C19H17NO5 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
4,7-dimethoxy-5-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)13-10-14(25-20-13)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3 |
Clave InChI |
SJIQGCXJUDNCPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C3=NOC(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)

![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)

![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)



